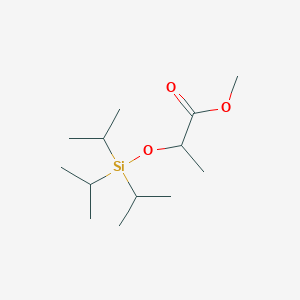
Methyl 2-tri(propan-2-yl)silyloxypropanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 2-tri(propan-2-yl)silyloxypropanoate is an organic compound that belongs to the class of silyl ethers It is characterized by the presence of a silyloxy group attached to a propanoate backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-tri(propan-2-yl)silyloxypropanoate typically involves the reaction of methyl 2-hydroxypropanoate with tri(propan-2-yl)silyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride. The general reaction scheme is as follows:
Methyl 2-hydroxypropanoate+Tri(propan-2-yl)silyl chloride→Methyl 2-tri(propan-2-yl)silyloxypropanoate+HCl
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that ensure efficient mixing and reaction of the starting materials. The use of automated systems allows for precise control of reaction conditions, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-tri(propan-2-yl)silyloxypropanoate can undergo various chemical reactions, including:
Oxidation: The silyloxy group can be oxidized to form silanols or siloxanes.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The silyloxy group can be replaced by other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used reducing agents.
Substitution: Nucleophiles such as alkoxides or amines can be used in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Methyl 2-hydroxypropanoate.
Substitution: Various substituted propanoates depending on the nucleophile used.
Scientific Research Applications
Methyl 2-tri(propan-2-yl)silyloxypropanoate has several applications in scientific research:
Chemistry: It is used as a protecting group for alcohols in organic synthesis, allowing for selective reactions to occur without interference from the hydroxyl group.
Biology: It can be used in the synthesis of biologically active molecules, serving as an intermediate in the preparation of pharmaceuticals.
Industry: It is used in the production of advanced materials such as polymers and coatings, where it imparts desirable properties such as hydrophobicity and thermal stability.
Mechanism of Action
The mechanism by which Methyl 2-tri(propan-2-yl)silyloxypropanoate exerts its effects is primarily through its ability to act as a protecting group. The silyloxy group can be selectively removed under mild conditions, revealing the underlying hydroxyl group for further reactions. This selective deprotection is facilitated by the steric hindrance provided by the tri(propan-2-yl) groups, which prevents unwanted side reactions.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-trimethylsilyloxypropanoate: Similar structure but with smaller methyl groups instead of isopropyl groups.
Methyl 2-triethylsilyloxypropanoate: Similar structure but with ethyl groups instead of isopropyl groups.
Methyl 2-tri(tert-butyl)silyloxypropanoate: Similar structure but with larger tert-butyl groups instead of isopropyl groups.
Uniqueness
Methyl 2-tri(propan-2-yl)silyloxypropanoate is unique due to the specific steric and electronic effects imparted by the tri(propan-2-yl) groups. These effects influence the compound’s reactivity and stability, making it particularly useful in applications where selective protection and deprotection of hydroxyl groups are required.
Properties
Molecular Formula |
C13H28O3Si |
|---|---|
Molecular Weight |
260.44 g/mol |
IUPAC Name |
methyl 2-tri(propan-2-yl)silyloxypropanoate |
InChI |
InChI=1S/C13H28O3Si/c1-9(2)17(10(3)4,11(5)6)16-12(7)13(14)15-8/h9-12H,1-8H3 |
InChI Key |
YQUJVTXQVGWUQO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)OC(C)C(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















